molecular formula C9H8N4O3 B12568587 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide CAS No. 172510-63-3

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide

Cat. No.: B12568587
CAS No.: 172510-63-3
M. Wt: 220.18 g/mol
InChI Key: UDYZKHIBFFXOMH-UHFFFAOYSA-N
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Description

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide is a heterocyclic compound featuring a triazolidine-dione core fused to a benzamide scaffold. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors involved in inflammatory and neurological pathways . The triazolidinone ring system is known for its conformational rigidity, which enhances binding specificity to biological targets.

Properties

CAS No.

172510-63-3

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzamide

InChI

InChI=1S/C9H8N4O3/c10-7(14)5-1-3-6(4-2-5)13-8(15)11-12-9(13)16/h1-4H,(H2,10,14)(H,11,15)(H,12,16)

InChI Key

UDYZKHIBFFXOMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N2C(=O)NNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide typically involves the reaction of benzoyl chloride with 4-amino-1,2,4-triazolidine-3,5-dione. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogs of 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide, highlighting substituent variations and their implications:

Compound Name Molecular Formula Substituents Biological Target Key Features
This compound C₁₀H₈N₄O₃ Benzamide-linked triazolidinone Under investigation (hypothesized P2X7 modulation) Base compound with unmodified phenyl ring
2-Chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide (CE-224,535) C₂₂H₂₉ClN₄O₆ Chloro-substituted benzamide, triazin-dione, cycloheptyl group P2X7 receptor antagonist Enhanced selectivity for P2X7 receptors due to chloro and bulky cycloheptyl groups
BIIE 0246 C₃₈H₃₅N₉O₆ Triazolidinone with diphenyl and argininamide side chains NPY Y2 receptor antagonist Extended side chains improve receptor affinity and pharmacokinetics
N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide C₂₁H₁₉N₇O₃S Nitrophenyl, pyrazole, mercapto-triazole Antimicrobial/anticancer (preclinical) Sulfur incorporation enhances redox activity

Activity Data and Selectivity

  • P2X7 Antagonism : CE-224,535 shows IC₅₀ values < 100 nM in rodent models, attributed to its chloro and hydroxy-methoxypropyl groups stabilizing receptor interactions .
  • NPY Y2 Antagonism : BIIE 0246 exhibits sub-micromolar binding affinity (Ki = 0.3 nM), leveraging its argininamide side chain for peptide-like binding .
  • Antimicrobial Activity : The mercapto-triazole derivative demonstrates MIC values of 2–8 µg/mL against Staphylococcus aureus, linked to thiol-mediated oxidative stress .

Biological Activity

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C9H8N4O3C_9H_8N_4O_3. The compound features a benzamide moiety linked to a triazolidinone structure, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : The compound targets the bacterial division protein FtsZ, which is vital for bacterial cell division. This mechanism has been identified as a promising target for developing new antibiotics against multidrug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRSA (vancomycin-resistant Staphylococcus aureus) .
  • Comparative Efficacy : In comparative studies, derivatives of benzamide compounds have shown superior antibacterial efficacy compared to traditional antibiotics like ciprofloxacin and linezolid. For example, a related compound demonstrated potent activity against various gram-positive bacteria .

Antifungal and Anti-inflammatory Activities

In addition to antibacterial properties, the compound has also been evaluated for antifungal and anti-inflammatory activities:

  • Antifungal Activity : Compounds derived from similar structures have shown effectiveness against fungal strains such as Candida albicans .
  • Anti-inflammatory Effects : The anti-inflammatory potential has been assessed through various assays, indicating that these compounds can inhibit inflammatory responses effectively .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the triazolidinone structure can significantly influence the biological activity of the compound. For instance:

Modification Effect on Activity
Substitution on benzamide ringAlters binding affinity to bacterial targets
Variations in triazolidinoneImpacts antibacterial potency

These findings suggest that careful structural modifications can enhance the efficacy of this compound derivatives.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Antibacterial Efficacy : A study involving a series of triazolidinone derivatives revealed that certain modifications led to enhanced activity against resistant bacterial strains. The most potent derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
  • Evaluation of Antifungal Properties : In another study focusing on antifungal activity, specific derivatives were tested against C. albicans, showing promising results that warrant further investigation into their therapeutic potential .

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